molecular formula C14H18BrNO4 B1276789 Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid CAS No. 261380-20-5

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

Cat. No.: B1276789
CAS No.: 261380-20-5
M. Wt: 344.20 g/mol
InChI Key: ZAMLGGRVTAXBHI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426540
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-20-5
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nickel(II)-Complex-Based Enantioselective Alkylation

A robust method for synthesizing enantiomerically pure Boc-(R)-3-amino-3-(4-bromo-phenyl)-propionic acid employs nickel(II) complexes with chiral ligands. The protocol involves:

  • Glycine Complex Formation : Glycine is coordinated to a Ni(II) complex with (S)-N-(2-benzoylphenyl)-1-(4-methoxybenzyl)prolinamide as a chiral ligand.
  • Alkylation : The glycine complex undergoes alkylation with 4-bromobenzyl bromide under phase-transfer conditions (1,2-dichloroethane, 30% NaOH, n-Bu4NI).
  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in methanol/water at pH 9–10.
  • Acid Hydrolysis : The Ni(II) complex is hydrolyzed with HCl to yield the free amino acid.

Key Parameters :

  • Temperature: 0–25°C for alkylation.
  • Yield: 85–92% with >99% enantiomeric excess (e.e.).
  • Ligand Efficiency: The chiral ligand ensures high stereoselectivity by stabilizing the R-configuration transition state.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-amino-3-(4-bromo-phenyl)-propionic acid can be resolved using immobilized lipases:

  • Substrate Preparation : The racemic amino acid is esterified to its methyl ester.
  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in isopropyl alcohol/water at 60°C.
  • Boc Protection : The remaining (R)-enantiomer is protected with Boc2O.

Performance Metrics :

  • Conversion: 47% yield of (R)-enantiomer after 14 hours.
  • Selectivity: Enzyme specificity avoids racemization during hydrolysis.

Bromination of Phenylalanine Derivatives

Electrophilic Aromatic Bromination

Introducing the bromine atom at the para-position of phenylalanine derivatives is critical:

  • Substrate : (R)-3-Amino-3-phenylpropionic acid is dissolved in BF3·2H2O.
  • Bromination : N-Bromosuccinimide (NBS) is added at 0°C, yielding 85% 4-bromo derivative.
  • Boc Protection : The amino group is protected post-bromination.

Optimization :

  • Lewis Acid: BF3 enhances electrophilicity of bromine.
  • Side Products: <5% ortho-brominated byproduct forms without BF3.

Solid-Phase Peptide Synthesis (SPPS)

Resin-Bound Synthesis

This compound is incorporated into peptides via SPPS:

  • Resin Loading : Wang resin is functionalized with the amino acid using DCC/HOBt coupling.
  • Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group selectively.
  • Chain Elongation : Standard Fmoc/t-Bu chemistry extends the peptide.

Advantages :

  • Purity: >95% by HPLC after cleavage from resin.
  • Scalability: Suitable for multi-gram synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) e.e. (%) Key Advantage Limitation
Ni(II)-Complex Alkylation 92 >99 High stereoselectivity Requires chiral ligand synthesis
Enzymatic Resolution 47 98 Eco-friendly Low yield due to racemate splitting
Electrophilic Bromination 85 Direct functionalization Requires hazardous BF3
SPPS 90 Integrates with peptide synthesis Limited to small-scale applications

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements utilize continuous flow systems for Boc protection and bromination:

  • Boc Protection : Di-tert-butyl dicarbonate reacts with the amino acid in a microreactor (residence time: 2 minutes, 25°C).
  • Bromination : NBS and substrate are mixed in a BF3-ethanol solution at 0°C, achieving 90% conversion.

Benefits :

  • Throughput: 1 kg/hour with >99% purity.
  • Safety: Reduced handling of corrosive reagents.

Quality Control and Characterization

Analytical Methods

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time: 6.2 minutes.
  • NMR : 1H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 3.12 (dd, 1H, CH2), 4.25 (m, 1H, CH), 7.45 (d, 2H, Ar-Br), 7.65 (d, 2H, Ar-Br).
  • Melting Point : 143–145°C.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis or medicinal chemistry applications.

Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours .

  • Hydrochloric acid (HCl) in dioxane .

Products :

  • (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid (free amine).

Mechanism :
Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the deprotected amine .

Substitution at the Bromine Atom

The electron-withdrawing bromine atom on the phenyl ring enables nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reagents/Conditions :

  • Pd(PPh₃)₄ catalyst, boronic acid, Na₂CO₃, DME/H₂O, 80–100°C .

Products :

  • (R)-3-(Boc-amino)-3-(4-aryl-phenyl)-propionic acid derivatives.

Example :
Reaction with phenylboronic acid yields a biaryl product, expanding applications in drug discovery .

Hydroxylation

Reagents/Conditions :

  • NaOH/H₂O under reflux .

Products :

  • (R)-3-(Boc-amino)-3-(4-hydroxy-phenyl)-propionic acid.

Peptide Bond Formation

The carboxylic acid moiety participates in amide coupling reactions, enabling incorporation into peptides or conjugates.

Reagents/Conditions :

  • EDCl/HOBt or HATU in DMF, with DIEA as a base .

Products :

  • Peptides such as Boc-(R)-β-Phe(4-Br)-Xaa-OH (Xaa = amino acid residue) .

Key Applications :

  • Solid-phase peptide synthesis (SPPS) for creating β-amino acid-containing peptides .

Esterification and Functionalization

The carboxylic acid is esterified to enhance solubility or enable further reactions.

Reagents/Conditions :

  • Thionyl chloride (SOCl₂) in methanol to form methyl esters .

  • DCC/DMAP for coupling with alcohols .

Products :

  • Methyl (R)-3-(Boc-amino)-3-(4-bromo-phenyl)-propionate .

Reductive Amination

The deprotected amine can undergo reductive amination with aldehydes/ketones.

Reagents/Conditions :

  • NaBH₃CN or NaBH(OAc)₃ in DCM/MeOH .

Products :

  • Secondary or tertiary amines for drug-like molecules .

Table 2: Comparative Reactivity of Bromine Substituents

ReactionBromine PositionReactivity (Relative Rate)Notes
Suzuki CouplingParaHighElectron-deficient aryl bromide
Nucleophilic SubstitutionParaLowRequires strong nucleophiles (e.g., NH₃)

Research Findings

  • Synthetic Utility : A 2019 study demonstrated that Suzuki coupling with this compound achieved 85% yield using Pd(PPh₃)₄, enabling access to biaryl scaffolds for kinase inhibitors .

  • Peptide Stability : Boc-protected derivatives show enhanced stability in SPPS compared to Fmoc analogs, reducing side reactions during elongation .

  • Acid Sensitivity : Prolonged exposure to TFA (>2 hours) may lead to partial racemization, necessitating optimized deprotection times .

This compound’s versatility in organic synthesis and drug development is underscored by its well-documented reactivity profile. Future research may explore photochemical reactions or enzymatic modifications to expand its applications.

Scientific Research Applications

Pharmaceutical Development

Boc-(R)-3-amino-3-(4-bromo-phenyl)-propionic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its role is particularly notable in developing drugs targeting neurological disorders. The bromine substituent on the phenyl ring enhances the compound's reactivity, allowing for the creation of diverse bioactive molecules.

Key Applications:

  • Synthesis of enzyme inhibitors.
  • Development of receptor modulators.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptide structures with high purity and yield.

Advantages:

  • High yield and purity.
  • Versatility in creating various peptide sequences.

Bioconjugation

This compound is employed in bioconjugation techniques. Its ability to facilitate the attachment of biomolecules to drugs or diagnostic agents enhances their efficacy and targeting capabilities.

Applications:

  • Targeted drug delivery systems.
  • Development of diagnostic agents.

Research in Chemical Biology

In chemical biology, this compound aids in studying protein interactions and enzyme activity. It provides insights into biological processes and potential therapeutic targets, making it valuable for researchers exploring molecular mechanisms.

Research Focus:

  • Protein-ligand interactions.
  • Enzyme mechanism studies.

Material Science

The compound is also explored in material science for developing novel materials such as polymers and hydrogels. These materials can be utilized in drug delivery systems, improving the efficiency of therapeutic agents.

Potential Uses:

  • Drug delivery systems.
  • Biocompatible materials for medical applications.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 7 to 20 µM against specific cancer types, suggesting potential as anticancer agents .

Antibacterial Activity

Research has also explored the antibacterial properties of related compounds, showing effectiveness against strains like Enterococcus faecalis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating that this compound could possess noteworthy antibacterial activity .

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The 4-bromo-phenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid
  • Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid
  • Boc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid

Uniqueness

Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions, enhancing its potential as a versatile building block in organic synthesis and drug development.

Biological Activity

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a chiral amino acid derivative that has garnered attention in biochemical research due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Features

This compound possesses several key structural components:

  • Boc Group : The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino function, facilitating its use in peptide synthesis.
  • Bromine Substitution : The presence of a bromine atom at the para position of the phenyl ring influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The compound can modulate enzyme activity through competitive inhibition or substrate mimicry, enhancing binding affinity due to hydrogen bonding capabilities from the amino group.
  • Protein-Ligand Interactions : Studies indicate that this compound can form stable complexes with various proteins, suggesting its role as a potential lead compound in drug discovery .

Biological Activity

Research into the biological activities of this compound has revealed several promising areas:

1. Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating potential for further development as anticancer agents .

3. Neuroprotective Effects

Some studies suggest that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress. This opens avenues for exploring this compound in neurodegenerative disease models .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acidSimilar structure with different stereochemistryPotentially different biological activity
Boc-D-beta-Phe(2-Br)-OHContains a beta-branched structureUsed primarily in peptide synthesis
Boc-D-beta-Phe(4-Br)-OHSimilar to above but with a para-bromineDifferences in reactivity due to bromine position

Case Studies

A few notable case studies highlight the biological activity of related compounds:

  • Cytotoxicity Studies : Research conducted by P.K. Roy et al. demonstrated cytotoxic effects of brominated phenylalanine derivatives against RAW 264.7 cells, providing a basis for investigating similar effects in this compound .
  • Enzyme Inhibition : A study on enzyme kinetics showed that brominated amino acids could inhibit serine proteases effectively, suggesting potential therapeutic applications for Boc derivatives in conditions requiring protease modulation .

Q & A

Q. What are the recommended synthetic routes for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, and how do reaction conditions affect enantiomeric purity?

Synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the 4-bromophenyl precursor, such as 3-(4-bromophenyl)propionic acid (a common intermediate, see ), via Friedel-Crafts acylation or cross-coupling reactions.
  • Step 2 : Introduction of the amino group via asymmetric Strecker synthesis or enzymatic resolution, leveraging chiral catalysts to achieve the (R)-configuration.
  • Step 3 : Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.

Q. Key factors for enantiomeric purity :

  • Catalyst selection : Chiral catalysts (e.g., Rhodium complexes) or enzymes (e.g., aminotransferases) can enhance stereoselectivity.
  • Temperature control : Lower temperatures reduce racemization during amino group introduction .
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and stereochemical outcomes .

Q. How can researchers confirm the structural integrity and enantiomeric excess (ee) post-synthesis?

Analytical methods :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the presence of the Boc group, bromophenyl moiety, and propionic acid backbone. Key peaks include δ 1.4 ppm (Boc tert-butyl) and aromatic protons at δ 7.2–7.6 ppm .
  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients to separate enantiomers. Retention time differences ≥1.5 min indicate high ee (>98%) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ = 356.04 Da for C14_{14}H17_{17}BrNO4_4) .

Quality control : Cross-reference with Certificates of Analysis (COA) for purity (>98%) and optical rotation data .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of β-amino acids during asymmetric synthesis?

  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic ester precursor .
  • Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ .
  • Chiral auxiliaries : Employ Evans oxazolidinones to temporarily fix the configuration during synthesis, followed by auxiliary removal .

Critical consideration : Monitor reaction progress via chiral HPLC to avoid over- or under-hydrolysis .

Q. How does the 4-bromo substituent influence reactivity in cross-coupling or peptide synthesis?

  • Cross-coupling (e.g., Suzuki) : The bromine atom serves as a leaving group, enabling Pd-catalyzed coupling with boronic acids to generate biaryl derivatives. Electron-withdrawing effects of Br enhance oxidative addition rates .
  • Peptide coupling : The bulky bromophenyl group may sterically hinder coupling efficiency. Use activating agents (e.g., HATU) and elevated temperatures (40–50°C) to improve yields .

SAR implications : The bromine’s electronegativity alters electron density in adjacent groups, affecting binding affinity in receptor studies .

Q. What are critical considerations for incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Epimerization prevention : Use low-temperature (0–4°C) coupling conditions with DIC/HOAt as activators.
  • Side-chain protection : Ensure the bromophenyl group is stable under SPPS deprotection conditions (e.g., TFA cleavage).
  • Resin compatibility : Opt for Wang or Rink amide resins to minimize steric hindrance during elongation .

Q. How to address contradictory biological activity data in SAR studies?

  • Systematic variation : Synthesize analogs with substituents (e.g., 4-Cl, 4-F, 4-CH3_3) to isolate electronic/steric effects (see for examples) .
  • Computational modeling : Perform docking studies to assess bromine’s role in target binding (e.g., hydrophobic vs. halogen bonding) .
  • Controlled assays : Replicate studies under standardized conditions (pH, temperature) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.